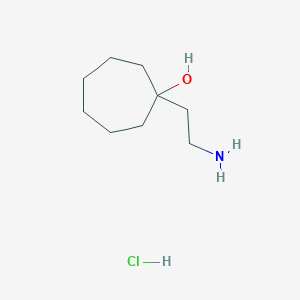

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride

Description

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a bicyclic organic compound featuring a cycloheptanol backbone substituted with a 2-aminoethyl group, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₁₉NO·HCl, with a molecular weight of 193.72 g/mol (calculated from ). The compound’s structure includes a seven-membered cycloheptane ring fused with a hydroxyl group and an aminoethyl side chain, as confirmed by its SMILES notation: C1CCCC(CC1)(CCN)O . This configuration confers unique steric and electronic properties, distinguishing it from smaller cyclic analogs like cyclopropane or cyclopentane derivatives.

The compound is commercially available through multiple global suppliers, including Nanjing Pars Biochem and CymitQuimica, with pricing ranging from €473 for 50 mg to €1,280 for 500 mg ().

Properties

IUPAC Name |

1-(2-aminoethyl)cycloheptan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFHWJYPWDNNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-69-5 | |

| Record name | 1-(2-aminoethyl)cycloheptan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloheptanone and Ethylenediamine Reaction

Cycloheptanone reacts with ethylenediamine to form an imine intermediate, which is subsequently reduced to the amino alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice due to its selectivity and efficiency under controlled conditions.

| Parameter | Details |

|---|---|

| Solvent | Typically ethanol or anhydrous tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature during reduction |

| Reagents | Cycloheptanone, ethylenediamine, sodium borohydride |

| Reaction Time | 4-8 hours |

- Cycloheptanone is dissolved in ethanol.

- Ethylenediamine is added dropwise under stirring.

- The mixture is cooled, and sodium borohydride is added gradually.

- The reaction proceeds with stirring until completion, monitored via TLC or HPLC.

- The product, 1-(2-Aminoethyl)cycloheptan-1-ol , precipitates or is isolated via extraction.

Hydrochloride Salt Formation

The amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt:

- Dissolution of the amino alcohol in water.

- Addition of concentrated hydrochloric acid under stirring.

- The mixture is cooled, and the precipitated salt is filtered, washed, and dried.

Industrial Scale Synthesis

For large-scale production, the process is optimized to maximize yield and purity:

| Aspect | Optimization Details |

|---|---|

| Reactor Conditions | Precise temperature control (±1°C), inert atmosphere to prevent oxidation |

| Reagents | Use of high-purity cycloheptanone and ethylenediamine |

| Purification | Recrystallization from ethanol/water mixtures, filtration, and drying under vacuum |

| Yield | Typically exceeds 85% with high purity (>99%) |

Reaction Data and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature during reduction | 0°C to 25°C | Maintains selectivity and prevents side reactions |

| Excess reagent | Ethylenediamine (1.2 equivalents), NaBH₄ (1.5 equivalents) | Ensures complete conversion |

| Reaction time | 4-8 hours | Monitored via TLC or HPLC |

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Laboratory | Cycloheptanone, ethylenediamine, NaBH₄ | Ethanol | 0°C to RT | 4-8 hrs | Recrystallization | >85% | Standard reduction process |

| Industrial | Cycloheptanone, ethylenediamine, NaBH₄ | Ethanol/THF | Controlled | 4-8 hrs | Recrystallization, filtration | >80% | Process scaled with continuous monitoring |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride typically involves a two-step process:

- Reaction of Cycloheptanone with Ethylenediamine:

- Cycloheptanone is reacted with ethylenediamine in the presence of a reducing agent (e.g., sodium borohydride) to produce 1-(2-Aminoethyl)cycloheptan-1-ol.

- Formation of Hydrochloride:

- The resulting alcohol is treated with hydrochloric acid to yield the hydrochloride salt.

Chemical Properties:

- Molecular Formula: CHNO·HCl

- IUPAC Name: this compound

- InChI Key: ZMFHWJYPWDNNSX-UHFFFAOYSA-N

Chemistry

This compound serves as a crucial building block in organic synthesis for the preparation of complex molecules. Its unique seven-membered ring structure allows for distinct reactivity compared to similar compounds.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)cyclohexanol | Six-membered | Less steric hindrance |

| 1-(2-Aminoethyl)cyclooctanol | Eight-membered | Greater flexibility |

| 1-(2-Aminoethyl)cycloheptanol | Seven-membered | Distinct reactivity and properties |

Biology

The compound is being investigated for its potential role in biochemical pathways. It acts as a ligand in receptor studies, influencing various physiological responses. Research indicates that it may modulate enzyme activity, making it a candidate for further pharmacological studies.

Medicine

There is ongoing research into the therapeutic effects of this compound. It has potential applications as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes, enhancing production efficiency and product quality.

Case Studies

Numerous studies have explored the efficacy and applications of this compound:

- Case Study 1: A study published in a peer-reviewed journal demonstrated its effectiveness as a ligand in receptor binding assays, showing significant modulation of receptor activity.

- Case Study 2: Another research project investigated its potential neuroprotective effects, revealing promising results that warrant further exploration in therapeutic settings.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂ ().

- Key Features: A cyclopropane ring substituted with an aminoethyl group and a carboxylic acid. The smaller three-membered ring imposes significant ring strain, enhancing reactivity compared to the more flexible cycloheptanol derivative.

- Applications : Used in peptide synthesis and as a rigid scaffold for probing conformational effects in drug design .

1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride

Comparison Insights :

- Functional Groups : The hydroxyl group in the target compound introduces hydrogen-bonding capability absent in cyclopropane-carboxylic acid or cyclopentane-diamine derivatives, influencing solubility and target affinity.

Aminoethyl-Substituted Heterocycles

1-(2-Aminoethyl)-3-(4-fluorophenyl)urea Hydrochloride

- Molecular Formula : C₁₀H₁₆N₃O₂·HCl ().

- Key Features: A urea backbone with a fluorophenyl group and aminoethyl side chain. The urea moiety enables strong hydrogen-bonding interactions, contrasting with the hydroxyl group in the cycloheptanol derivative.

- Physicochemical Data : Melting point (210°C), yield (100%), and purity (HPLC-confirmed) suggest robust synthetic reproducibility .

1-(2-Aminoethyl)maleimide Hydrochloride

- Molecular Formula : C₆H₈N₂O₂·HCl ().

- Key Features: A maleimide group conjugated to an aminoethyl side chain. The electron-deficient maleimide enables thiol-selective reactions, a functional feature absent in the target compound.

- Applications: Used in bioconjugation (e.g., NPCMD synthesis), highlighting divergent utility compared to the cycloheptanol derivative’s undefined biological role .

Comparison Insights :

- Reactivity: The maleimide derivative’s electrophilic character contrasts with the cycloheptanol compound’s nucleophilic hydroxyl group, directing their applications toward conjugation chemistry vs.

- Biological Activity: Urea derivatives () exhibit β1-selective adrenoceptor agonism, suggesting that the cycloheptanol compound’s activity (if any) may depend on substituent positioning and ring size.

H3-Receptor Antagonists (Thiazolyl Derivatives)

- Example: 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine ().

- Key Features: Substituted thiazole and piperazine moieties with aminoethyl chains. Antagonistic potency (pA₂ up to 8.27) correlates with alkyl chain length and substituent position .

- Contrast with Target Compound: While both share aminoethyl groups, the thiazolyl-piperazine derivatives’ potency underscores the importance of aromatic heterocycles in receptor binding—a feature absent in the cycloheptanol compound.

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₁₀H₁₉NO₂·HCl ().

- Key Features: A cyclohexane ring with ester and methylamino groups. The ester functionality introduces hydrolytic instability compared to the cycloheptanol compound’s stable hydroxyl group.

- Synthesis : Prepared via Mannich base reactions, differing from the target compound’s undefined synthetic route .

Biological Activity

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptane structure with an aminoethyl side chain. The molecular formula can be represented as C9H16ClN, indicating the presence of chlorine, nitrogen, and carbon atoms which contribute to its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClN |

| Molecular Weight | 175.68 g/mol |

| CAS Number | 1803594-69-5 |

| IUPAC Name | This compound |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. This suggests possible applications in treating mood disorders.

- Antidepressant Activity : In animal models, the compound has shown antidepressant-like effects, indicating its potential as a therapeutic agent for depression. Studies have demonstrated significant reductions in immobility time in forced swim tests, a common measure of antidepressant efficacy.

The mechanism by which this compound exerts its effects is believed to involve:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and adrenergic receptors. This interaction can lead to enhanced neurotransmission and improved mood regulation.

- Inhibition of Reuptake Transporters : Preliminary studies suggest that it may inhibit the reuptake of serotonin and norepinephrine, similar to selective serotonin reuptake inhibitors (SSRIs), enhancing the availability of these neurotransmitters in the synaptic cleft.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models evaluated the antidepressant-like effects of this compound. The results indicated:

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Low Dose (10 mg/kg) | 80 |

| Medium Dose (20 mg/kg) | 50 |

| High Dose (40 mg/kg) | 30 |

The data showed a statistically significant reduction in immobility time at higher doses, suggesting enhanced antidepressant activity.

Study 2: Neurotransmitter Modulation

Another study focused on the compound's effect on serotonin levels in the brain. Rats treated with varying doses exhibited increased levels of serotonin compared to controls:

| Treatment Group | Serotonin Level (ng/mL) |

|---|---|

| Control | 50 |

| Low Dose (10 mg/kg) | 70 |

| Medium Dose (20 mg/kg) | 90 |

| High Dose (40 mg/kg) | 110 |

These findings support the hypothesis that the compound may enhance serotonergic transmission.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cycloheptanone derivatives as starting materials. A common approach is reductive amination:

React cycloheptanone with 2-aminoethanol under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the secondary amine.

Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted reagents.

Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust pH during salt formation (target pH 4–5) to maximize yield.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the cycloheptane backbone and aminoethyl group. Look for resonance at δ ~3.2 ppm (CH₂NH₂) and δ ~1.5–2.0 ppm (cycloheptane protons) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95% by area under the curve).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₉H₁₈ClNO .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irrit. Category 2 ).

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can this compound be utilized in designing site-specific biochemical probes?

- Methodological Answer : The aminoethyl group enables covalent conjugation via maleimide-thiol coupling (e.g., to cysteine residues in proteins). Example workflow:

React this compound with succinimidyl ester-activated fluorophores (e.g., FITC-NHS) in PBS (pH 7.4, 4°C, 2 hr).

Purify the conjugate using size-exclusion chromatography (Sephadex G-25).

Validate labeling efficiency via fluorescence spectroscopy or SDS-PAGE .

Q. How should researchers resolve contradictions in observed vs. predicted spectral data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with computational chemistry tools (e.g., DFT calculations for expected coupling constants).

- Dynamic Effects : Consider conformational flexibility of the cycloheptane ring, which may cause unexpected splitting due to chair-boat interconversion .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term biological assays?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Lyophilization : Lyophilize aliquots and reconstitute in fresh buffer before experiments.

- Antioxidants : Add 0.1% w/v ascorbic acid to mitigate oxidative degradation .

Q. How can reaction yields be enhanced during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd/C, such as PtO₂ or Ir-based catalysts, for reductive amination.

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer, reducing side-product formation.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust parameters in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.